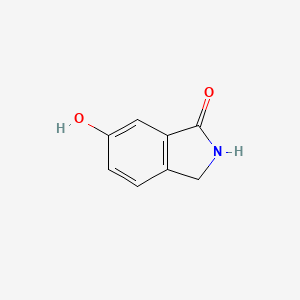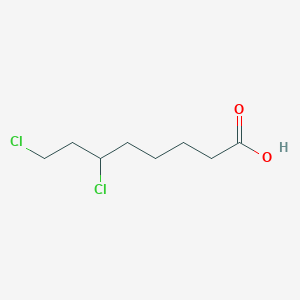
2-(2,4-Difluorophenoxy)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds
A study conducted by Topçu, Ozen, Bal, and Taş (2021) involved synthesizing novel compounds, including reactions with 2-chloro-4-methylaniline and other derivatives. These compounds showed significant antioxidant activities, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Vibrational Spectral Analysis
Research by Arjunan and Mohan (2008, 2009) on derivatives like 4-chloro-2-methylaniline involved Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis. These studies provide insights into the vibrational properties of such compounds, useful in material science and molecular characterization (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).
Biomedical Applications
- Imaging Probes for Alzheimer's Disease: Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives, including analogs with structures related to 2-(2,4-difluorophenoxy)-4-methylaniline, for potential use as PET imaging probes in Alzheimer's disease (Cui et al., 2012).
Chemical Reactions and Properties
- Polymer Synthesis and Characterization: Research into the chemical and electrochemical synthesis of polymers from N-methylaniline and related compounds provides insights into their potential applications in materials science. These studies, such as those by Comisso et al. (1988) and D'aprano, Leclerc, and Zotti (1992), investigate the properties and applications of polymers derived from aniline compounds (Comisso et al., 1988); (D'aprano, Leclerc, & Zotti, 1992).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-2-4-11(16)13(6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGUZNDNXIMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-4-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
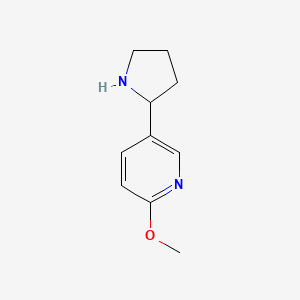
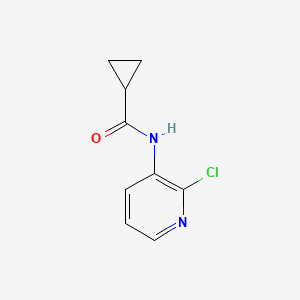
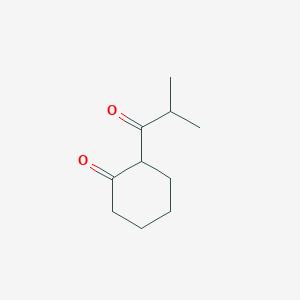
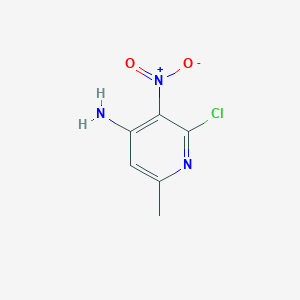
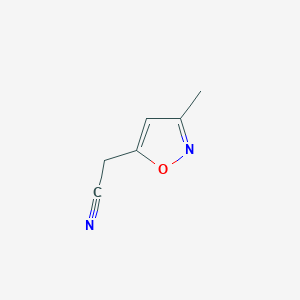
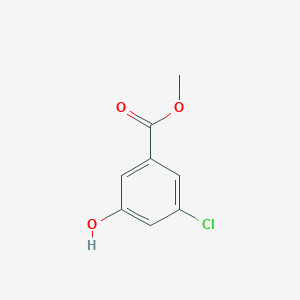

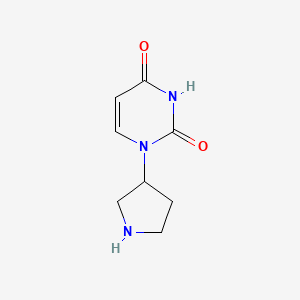
![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)
